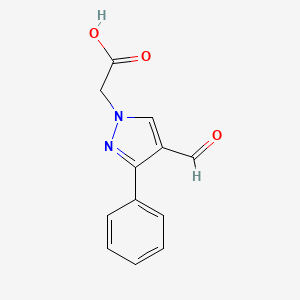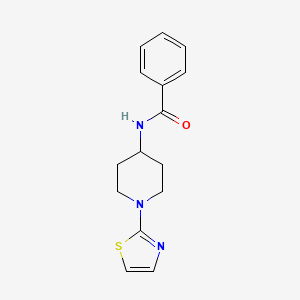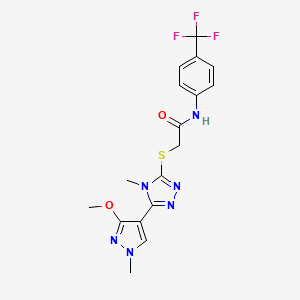
N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as CTAP, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the mu-opioid receptor, which plays a key role in pain perception and addiction. CTAP has been shown to have analgesic properties in animal models, and may have potential as a treatment for opioid addiction.
Scientific Research Applications
Structural and Synthetic Insights
Stereoselective Synthesis and Structural Characterization A study by Saito et al. (2007) detailed the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides. This work is pivotal for understanding the synthetic routes and stereochemical outcomes relevant to derivatives of N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, contributing to the synthetic chemistry field by showcasing methodologies for accessing complex indole frameworks with potential for diverse scientific applications Saito, Matsuo, & Ishibashi, 2007.
Characterization and Crystallography In another research avenue, Rani et al. (2015) provided a deep dive into the synthesis, characterization, and Hirshfeld surface analysis of a related 2-thiophene acetic acid derivative. Their work underscores the importance of crystallographic and spectroscopic techniques in elucidating the molecular structure and intermolecular interactions of complex organic compounds. Such analyses are crucial for understanding the physical and chemical properties of new compounds, including those related to this compound Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015.
Mechanistic and Molecular Insights
Intramolecular Cyclization Studies Kametani, Ohsawa, and Ihara (1981) investigated the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, a process that provides insight into the mechanisms underpinning the formation of complex indole structures. This study enriches our understanding of chemical reactivity and offers a foundational perspective on creating molecules with intricate architectures, similar to this compound derivatives Kametani, Ohsawa, & Ihara, 1981.
Antimicrobial Activity Exploration The quest for new antimicrobial agents led Ali et al. (2010) to synthesize and evaluate the antimicrobial activity of thiazole, bisthiazole, pyridone, and bispyridone derivatives. Their research highlights the potential for compounds structurally related to this compound to serve as templates for developing novel antimicrobial agents, showcasing the interdisciplinary applications of such molecules in addressing global health challenges Ali, Helal, Mohamed, Ali, & Ammar, 2010.
properties
IUPAC Name |
N-cyclohexyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-18-12-13-19(2)20(14-18)15-27-16-24(22-10-6-7-11-23(22)27)29-17-25(28)26-21-8-4-3-5-9-21/h6-7,10-14,16,21H,3-5,8-9,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJNZNXKAKWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)


![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)


![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)
![4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2676868.png)